molecular formula C13H18O3 B8699847 3-(2-phenylmethoxyethoxy)oxolane

3-(2-phenylmethoxyethoxy)oxolane

Cat. No.: B8699847
M. Wt: 222.28 g/mol
InChI Key: ULXPBVSLHNNWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-phenylmethoxyethoxy)oxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a phenylmethoxyethoxy group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylmethoxyethoxy)oxolane can be achieved through several methods. One common approach involves the reaction of 2-phenylmethoxyethanol with oxirane (ethylene oxide) in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-phenylmethoxyethanol attacks the oxirane ring, leading to the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylmethoxyethoxy)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxolane ring into other cyclic ethers or open the ring to form linear compounds.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the oxolane ring, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with aldehyde or carboxylic acid groups, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-phenylmethoxyethoxy)oxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylmethoxyethoxy)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxolane: A similar compound with a methyl group instead of the phenylmethoxyethoxy group.

    2-Phenylmethyloxolane: Another related compound with a phenyl group directly attached to the oxolane ring.

Uniqueness

3-(2-phenylmethoxyethoxy)oxolane is unique due to the presence of the phenylmethoxyethoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-(2-phenylmethoxyethoxy)oxolane

InChI

InChI=1S/C13H18O3/c1-2-4-12(5-3-1)10-15-8-9-16-13-6-7-14-11-13/h1-5,13H,6-11H2

InChI Key

ULXPBVSLHNNWPD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCCOCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrahydrofuran-3-ol (0.881 g) in tetrahydrofuran (15 mL) was treated with 60% sodium hydride (0.8 g). After 10 minutes, ((2-bromoethoxy)methyl)benzene (3.23 g) was added. The solution was stirred for 16 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was separated, and was extracted with additional ethyl acetate twice. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography on silica gel eluting with 1:1 ethyl acetate:hexane to provide the title compound.
Quantity
0.881 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two

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